Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871301
InChI: InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

CAS No.:

Cat. No.: VC15871301

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate -

Specification

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
IUPAC Name methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3
Standard InChI Key IPYYPYTUZHFTKC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate belongs to the hydrazone family, featuring a chlorinated acetohydrazone backbone substituted with a 4-methoxyphenyl group. Its IUPAC name, methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate, reflects the esterification of the acetic acid moiety and the presence of a hydrazone linkage. Key identifiers include:

PropertyValue
Molecular FormulaC10H11ClN2O3\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight242.66 g/mol
Canonical SMILESCOC1=CC=C(C=C1)NN=C(C(=O)OC)Cl
InChI KeyIPYYPYTUZHFTKC-UHFFFAOYSA-N
PubChem CID155531

The planar hydrazone group (-N=N-\text{-N=N-}) and electron-withdrawing chlorine atom predispose the molecule to nucleophilic substitution and cyclization reactions, though detailed mechanistic studies remain sparse.

Synthesis and Manufacturing

The compound is synthesized via condensation reactions between methyl chloroacetoacetate and 4-methoxyphenylhydrazine under acidic or catalytic conditions. A representative synthetic pathway involves:

  • Precursor Activation: Methyl chloroacetoacetate reacts with hydrazine derivatives in ethanol or tetrahydrofuran (THF).

  • Hydrazone Formation: Acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) promotes nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, yielding the hydrazone linkage.

  • Purification: Crystallization or column chromatography isolates the product, typically yielding pale-yellow solids.

Comparative analyses with structurally related hydrazones, such as thrombopoietin mimetics , reveal shared synthetic challenges, including control over stereochemistry and byproduct formation during condensation.

Chemical Reactivity and Functional Transformations

Despite limited experimental data, the compound’s reactivity can be inferred from its functional groups:

  • Chlorine Substituent: The α-chloroester moiety (-CH(Cl)COOCH3\text{-CH(Cl)COOCH}_3) is susceptible to nucleophilic displacement, enabling potential derivatization with amines or thiols.

  • Hydrazone Linkage: The -N=N-\text{-N=N-} group may participate in cycloaddition reactions or serve as a chelating agent in coordination chemistry.

  • Methoxy Group: Electron-donating effects enhance aromatic ring stability but reduce electrophilicity at the para position.

Notably, no peer-reviewed studies have documented specific reaction pathways or kinetic parameters for this compound, underscoring a critical research gap.

Research Gaps and Future Directions

Five key areas necessitate further investigation:

  • Reactivity Profiling: Systematic studies on nucleophilic substitution, cyclization, and oxidation reactions.

  • Solubility and Stability: Quantitative analysis in aqueous and organic solvents.

  • Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-modulatory effects.

  • Computational Modeling: DFT calculations to predict electronic properties and reaction thermodynamics.

  • Comparative Studies: Benchmarks against pharmacologically active hydrazones to identify structure-activity relationships .

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